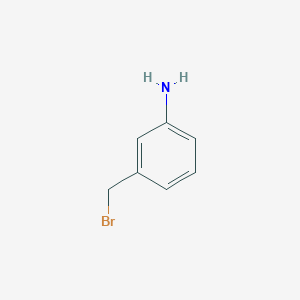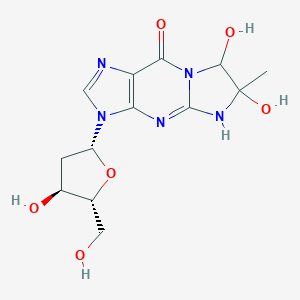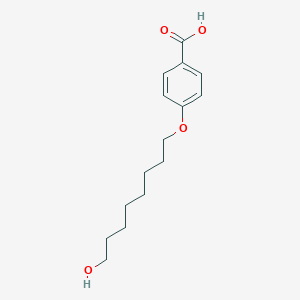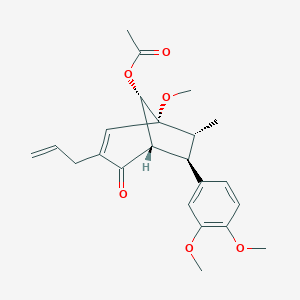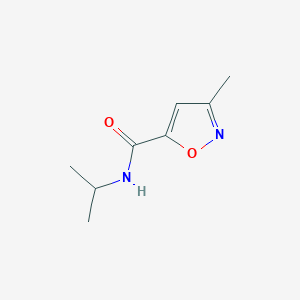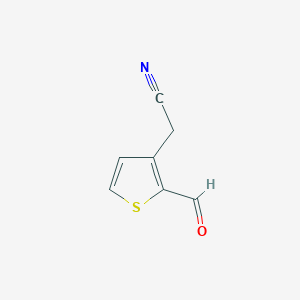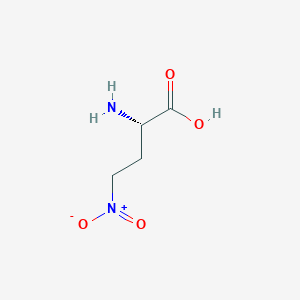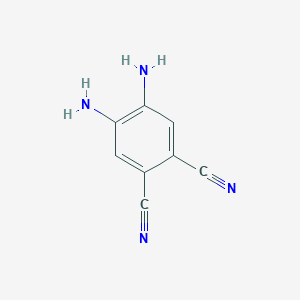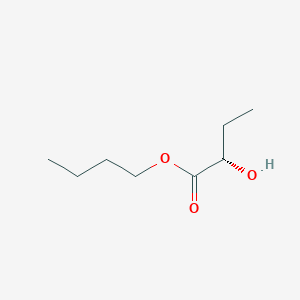
(S)-Butyl 2-hydroxybutanoate
Overview
Description
(S)-Butyl 2-hydroxybutanoate is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its importance is highlighted by its role in the production of PPARα agonists, which are compounds that can modulate lipid metabolism and have potential therapeutic applications in diseases like dyslipidemia and type 2 diabetes .
Synthesis Analysis
The synthesis of (S)-Butyl 2-hydroxybutanoate has been achieved through novel methods starting from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate. One approach involves the regioselective thiolysis of epoxybutanoate mediated by scandium triflate, followed by reductive cleavage of the thioether, which retains the stereochemistry and yields the desired product quantitatively . This method demonstrates a high level of chemo- and stereoselectivity, which is crucial for the synthesis of chiral intermediates.
Molecular Structure Analysis
The molecular structure of (S)-Butyl 2-hydroxybutanoate is characterized by the presence of a hydroxyl group and a butyl ester moiety. While the provided data does not include direct structural characterization of (S)-Butyl 2-hydroxybutanoate, the related compound (S)-(+)-2-HFM, derived from (S)-(+)-2-methylbutanoic acid, has been characterized using techniques such as Fourier Transform Infra Red (FT-IR) spectroscopy . The FT-IR analysis of such compounds typically reveals the presence of ester carbonyl and phenyl groups, which are indicative of the ester functional group.
Chemical Reactions Analysis
The chemical reactivity of (S)-Butyl 2-hydroxybutanoate is influenced by its functional groups. The hydroxyl group can participate in various chemical reactions, such as esterification and oxidation, while the ester group can undergo reactions like hydrolysis and transesterification. The synthesis of related ferroelectric liquid crystals from (S)-(+)-2-methylbutanoic acid involves esterification, highlighting the reactivity of the hydroxyl group in such chiral alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-Butyl 2-hydroxybutanoate are determined by its molecular structure. The presence of the hydroxyl group contributes to its polarity and potential for hydrogen bonding, which can affect its solubility and boiling point. The ester group also influences its odor and reactivity. Although specific physical properties are not detailed in the provided data, such compounds typically have distinct spectroscopic signatures, as evidenced by the FT-IR analysis of related compounds .
Scientific Research Applications
Novel Synthesis Methods
Research has revealed innovative synthetic methods for producing (S)-Butyl 2-hydroxybutanoate. One study demonstrated a novel approach starting from butyl (2S,3R)-epoxybutanoate, utilizing the regioselective thiolysis followed by reductive cleavage, achieving the compound with quantitative yield and stereochemical retention (Araki, Koura, Yamazaki, & Shibuya, 2013). This method emphasizes the compound's critical role as a key intermediate in various chemical syntheses.
Aroma Compounds and Food Science
(S)-Butyl 2-hydroxybutanoate also finds applications in food science, particularly in understanding and enhancing fruit aromas. A study identified its precursors in cape gooseberry fruits, which contribute to the fruit's distinctive aroma, underscoring its importance in food chemistry and sensory analysis (Mayorga, Duque, Knapp, & Winterhalter, 2002). Another study focused on the sensory interactions among red wine fruity esters, highlighting (S)-Butyl 2-hydroxybutanoate's role in modulating fruity aromas and enhancing the overall sensory experience of red wine (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
Biodegradable Materials
Additionally, (S)-Butyl 2-hydroxybutanoate is relevant in the synthesis of biodegradable materials. For instance, its involvement in producing biocompatible polymers via alternating copolymerization with carbon dioxide showcases its potential in creating environmentally friendly materials. This application is critical for developing sustainable plastics and reducing reliance on fossil fuels (Tsai, Wang, & Darensbourg, 2016).
Enantioselective Reduction
In the field of stereochemistry, (S)-Butyl 2-hydroxybutanoate has been utilized in studies focusing on the enantioselective reduction of β-ketoesters, demonstrating its significance in the production of optically active compounds. This is exemplified by the use of microorganism strains for the enantioselective reduction to tert-butyl (S)-3-hydroxybutanoate, a process highlighting its utility in medicinal chemistry (Ramos, Ribeiro, Lopes, & de Souza, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
(S)-Butyl 2-hydroxybutanoate, also known as Sodium 2-hydroxybutanoate, is an endogenous metabolite . It primarily targets metabolic diseases
Mode of Action
As an endogenous metabolite, it likely interacts with its targets to modulate metabolic processes
Biochemical Pathways
(S)-Butyl 2-hydroxybutanoate is involved in various biochemical pathways. For instance, it has been found to be associated with the amino acid biosynthesis pathway . It may also play a role in the transsulfuration pathway, which is crucial for the synthesis of the amino acid cysteine
Pharmacokinetics
As an endogenous metabolite, it is likely to have good bioavailability and to be metabolized and excreted by the body’s natural processes
Result of Action
The molecular and cellular effects of (S)-Butyl 2-hydroxybutanoate’s action are likely to be diverse, given its involvement in various biochemical pathways. It may influence the synthesis of amino acids and other metabolites, potentially affecting a wide range of cellular functions
Action Environment
The action, efficacy, and stability of (S)-Butyl 2-hydroxybutanoate are likely to be influenced by various environmental factors. These could include the presence of other metabolites, the pH and temperature of the environment, and the presence of specific enzymes or proteins
properties
IUPAC Name |
butyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBWGUXPFAXRS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580889 | |
| Record name | Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Butyl 2-hydroxybutanoate | |
CAS RN |
132513-51-0 | |
| Record name | Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


